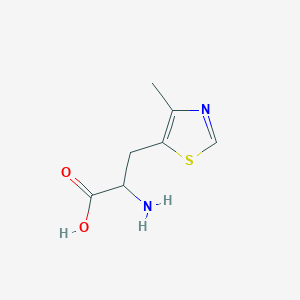

2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid

Description

Historical Perspectives and Initial Discoveries Pertaining to Thiazole-Containing Amino Acids

The journey into the world of thiazole-containing amino acids is intrinsically linked to the broader history of thiazole (B1198619) chemistry and the exploration of natural products. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, was not initially explored in the context of amino acids. Early pioneering work in the late 19th and early 20th centuries focused on the fundamental synthesis and reactivity of the thiazole nucleus itself.

A significant impetus for the investigation of thiazole-containing compounds came from the discovery of thiamine (B1217682) (Vitamin B1), which features a prominent thiazole moiety. This discovery highlighted the biological importance of the thiazole scaffold and spurred further research into its derivatives.

The initial discoveries of naturally occurring thiazole-containing amino acids were largely a result of advancements in isolation and structural elucidation techniques applied to complex natural products, particularly those from marine organisms. researchgate.netmedchemexpress.comnih.gov Marine invertebrates and microorganisms have proven to be a rich source of novel peptides and other secondary metabolites, many of which incorporate unusual amino acid residues, including those with thiazole rings. researchgate.netmedchemexpress.comnih.gov These discoveries in the mid to late 20th century provided the first concrete examples of this class of amino acids in nature, paving the way for synthetic efforts and further biological investigation.

Significance within Thiazole Chemistry and Amino Acid Analogues

The incorporation of a thiazole ring into an amino acid structure imparts a unique set of chemical and physical properties, making these compounds valuable tools in various areas of chemistry.

In Thiazole Chemistry: The synthesis of thiazole-containing amino acids often utilizes classic methodologies of thiazole chemistry, most notably the Hantzsch thiazole synthesis. This reaction, involving the condensation of an α-haloketone with a thioamide, has been adapted for the preparation of a wide range of substituted thiazoles, including those bearing amino acid functionalities. The development of stereoselective synthetic routes to produce enantiomerically pure thiazole amino acids has been a significant area of research, enabling their use in the synthesis of chiral peptides and other complex molecules.

As Amino Acid Analogues: 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid and its congeners are considered unnatural amino acid analogues. Their significance in this context lies in their ability to serve as building blocks for the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides. The rigid, aromatic nature of the thiazole ring introduces conformational constraints into a peptide backbone, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. The thiazole ring can also act as a bioisostere for other functional groups, such as amide bonds, allowing for the fine-tuning of a molecule's properties.

Broad Research Landscape and Scientific Relevance of Thiazolyl Amino Acids

The scientific relevance of thiazolyl amino acids, including this compound, spans a wide range of disciplines, from medicinal chemistry to materials science.

Drug Discovery and Medicinal Chemistry: A significant portion of the research on thiazole-containing compounds is driven by their diverse biological activities. The thiazole scaffold is a common feature in many FDA-approved drugs. nih.gov Thiazole-containing amino acids are incorporated into synthetic peptides and small molecules to explore their potential as therapeutic agents, including:

Anticancer Agents: Many natural and synthetic thiazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

Antimicrobial Agents: The thiazole nucleus is a key component of some antibiotics, and research continues to explore new thiazole derivatives for their antibacterial and antifungal properties.

Enzyme Inhibitors: The unique electronic and structural features of the thiazole ring make it an attractive pharmacophore for the design of enzyme inhibitors targeting a variety of enzymes implicated in disease.

Peptide and Protein Science: The use of thiazolyl amino acids in peptide synthesis allows researchers to probe the structure-activity relationships of peptides. By replacing natural amino acids with these analogues, scientists can study the effects of conformational rigidity and altered side-chain interactions on peptide function.

Chemical Biology: Thiazolyl amino acids serve as valuable chemical probes to study biological processes. Their unique spectroscopic properties can be exploited for labeling and imaging applications.

Below is a data table summarizing some key properties of the subject compound:

| Property | Value |

| IUPAC Name | 2-amino-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid |

| CAS Number | 14643-77-7 |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Appearance | White to yellow solid |

Data sourced from American Elements. americanelements.com

Properties

IUPAC Name |

2-amino-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-6(12-3-9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIVOHPEBLNTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271534 | |

| Record name | α-Amino-4-methyl-5-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14643-77-7 | |

| Record name | α-Amino-4-methyl-5-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14643-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-methyl-5-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 3 4 Methyl 5 Thiazolyl Propionic Acid

Total Synthesis Approaches to 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid and Related Structures

The construction of this compound, a non-proteinogenic amino acid incorporating a substituted thiazole (B1198619) ring, can be achieved through a variety of synthetic strategies. These approaches generally involve the formation of the thiazole nucleus followed by the introduction or elaboration of the amino acid side chain.

Classical Organic Synthesis Routes

Classical approaches to the synthesis of the 2-aminothiazole (B372263) core of the target molecule predominantly rely on the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. For the synthesis of derivatives of this compound, a key intermediate is a suitably functionalized α-haloketone that can be converted into the propionic acid side chain.

A general representation of the Hantzsch synthesis for a related 2-aminothiazole derivative is depicted below:

A representative scheme for the Hantzsch synthesis of a 2-aminothiazole ring.

A representative scheme for the Hantzsch synthesis of a 2-aminothiazole ring.One common strategy begins with the synthesis of 4-methyl-5-thiazoleethanol (B42058), a known flavor compound. This precursor can be prepared through various routes, including the reaction of 3-chloroacetylpropanol with ammonium (B1175870) salts derived from carbon disulfide. The resulting alcohol can then be oxidized to the corresponding aldehyde, 4-methyl-5-formylthiazole, or further to 4-methylthiazole-5-carboxylic acid. These functionalized thiazoles serve as versatile intermediates for the elaboration of the propionic acid side chain.

For instance, the aldehyde can undergo a condensation reaction, such as a Knoevenagel or Perkin condensation, to introduce the carbon framework of the side chain. Subsequent reduction and hydrolysis steps can then yield the desired amino acid. Alternatively, the carboxylic acid can be converted to its acid chloride and subjected to reactions that extend the carbon chain before introduction of the amino group.

Modern Catalytic and Stereoselective Syntheses

More contemporary approaches focus on efficiency, atom economy, and stereocontrol. While specific catalytic total syntheses of this compound are not extensively documented in readily available literature, modern methods can be applied to key synthetic steps. For example, the oxidation of 4-methyl-5-thiazoleethanol to the corresponding aldehyde can be achieved using a variety of catalytic systems, including palladium-based catalysts, which offer milder and more selective conditions compared to traditional stoichiometric oxidants.

Furthermore, the introduction of the amino group can be accomplished using catalytic methods. For example, a β-ketoester derived from the thiazole intermediate could undergo catalytic asymmetric hydrogenation to establish the chiral center of the amino acid. Rhodium and Ruthenium catalysts bearing chiral phosphine (B1218219) ligands are commonly employed for such transformations, often providing high enantioselectivity.

Synthesis of Chiral Enantiomers and Diastereomers of this compound Analogues

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure forms of this compound and its analogues is of significant interest.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. Several strategies can be envisioned for the asymmetric synthesis of the target amino acid.

One approach involves the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For instance, a chiral oxazolidinone auxiliary could be attached to a thiazole-containing acrylic acid derivative. Subsequent conjugate addition of an amine equivalent would proceed with high diastereoselectivity, and subsequent removal of the auxiliary would yield the enantiomerically enriched amino acid.

Another powerful strategy is asymmetric catalysis, as mentioned previously. The asymmetric hydrogenation of a suitable enamine or dehydroamino acid precursor bearing the 4-methyl-5-thiazolyl moiety is a promising route. Catalysts such as those based on rhodium with DuPhos or DIPAMP ligands have proven effective in the synthesis of a wide range of chiral amino acids.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be achieved through several methods.

Chromatographic Resolution: One common method is chiral chromatography. A racemic mixture of this compound or a suitable derivative can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to their separation. For example, a Crownpac CR(+) column has been successfully used for the resolution of a similar compound, 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid. mdpi.comjocpr.com

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures of amino acids. For instance, an aminoacylase (B1246476) can selectively hydrolyze the N-acetyl derivative of one enantiomer of the amino acid, leaving the other N-acetylated enantiomer unreacted. The resulting free amino acid and the N-acetylated amino acid can then be separated. This technique has been applied to the resolution of various β-heterocyclic alanine (B10760859) derivatives. nih.gov Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the unreacted enantiomer, can theoretically provide a 100% yield of the desired enantiomer.

| Resolution Technique | Principle | Example Application |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (R)- and (S)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid using a Crownpac CR(+) column. mdpi.comjocpr.com |

| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Resolution of β-heterocyclic D-alanine derivatives using L-amino acid transaminase. nih.gov |

Preparation of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the thiazole ring, the amino acid side chain, and the amino and carboxyl groups.

Thiazole Ring Modifications: The substitution pattern on the thiazole ring can be varied. For example, analogues with different substituents at the 4-position or with additional substituents can be prepared by starting with appropriately substituted α-haloketones in the Hantzsch synthesis. The 2-amino group can also be derivatized. For instance, reaction with isothiocyanates can yield thiazolyl-thiourea derivatives. mdpi.com

Side Chain Modifications: The length and functionality of the side chain at the 5-position can be altered. Starting from 4-methylthiazole-5-carboxylic acid or its ester, a variety of chemical transformations can be employed to introduce different side chains. For example, reduction of the ester to an alcohol followed by conversion to a halide allows for the introduction of various nucleophiles to build different side chains.

Amino and Carboxyl Group Derivatization: The amino and carboxyl groups of the amino acid can be readily derivatized using standard peptide chemistry techniques. The amino group can be acylated or alkylated, and the carboxyl group can be esterified or converted to an amide. These modifications can be used to create peptidomimetics or to alter the physicochemical properties of the parent compound.

A summary of potential derivatization strategies is presented in the table below:

| Modification Site | Synthetic Strategy | Resulting Derivative |

| Thiazole Ring (C4) | Use of variously substituted α-haloketones in Hantzsch synthesis. | Analogues with different alkyl or aryl groups at the C4 position. |

| Thiazole Ring (N2) | Reaction of the 2-amino group with electrophiles (e.g., isothiocyanates). | N-substituted derivatives such as thiazolyl-thioureas. mdpi.com |

| Side Chain (C5) | Elaboration of 4-methylthiazole-5-carboxylic acid or its derivatives. | Analogues with modified side chain length or functionality. |

| Amino Group | Acylation, alkylation, or formation of Schiff bases. | N-acyl, N-alkyl, or imine derivatives. |

| Carboxyl Group | Esterification or amidation. | Ester or amide derivatives. |

Modifications of the Thiazole Moiety

The thiazole ring of this compound is a key target for structural modification to generate novel analogues. nih.govnih.gov The reactivity of the thiazole nucleus allows for various substitutions and functionalizations.

Electrophilic substitution reactions on the thiazole ring can be influenced by the existing substituents. The position of substitution is directed by the electron-donating or withdrawing nature of the groups attached to the ring. pharmaguideline.com For instance, halogenation can introduce bromine or chlorine atoms onto the thiazole ring, which can then serve as handles for further cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new carbon-carbon bonds. mdpi.com

Furthermore, the nitrogen atom in the thiazole ring can be alkylated to form thiazolium salts. pharmaguideline.com This modification alters the electronic properties of the ring and can be a strategic step in the synthesis of more complex derivatives. The classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, provides a versatile method for constructing the thiazole ring itself with various substituents. petsd.orgwikipedia.org This approach allows for the introduction of diversity at the C2, C4, and C5 positions of the thiazole ring from the outset of the synthesis. derpharmachemica.com

Below is a table summarizing potential modifications of the thiazole moiety based on general thiazole chemistry:

| Modification Type | Reagents and Conditions | Potential Outcome on the Target Molecule |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent. | Introduction of a bromine or chlorine atom onto the thiazole ring, likely at an activated position. |

| Nitration | A mixture of nitric acid and sulfuric acid. | Introduction of a nitro group onto the thiazole ring. |

| Suzuki Coupling | A boronic acid derivative, a palladium catalyst, and a base. | Formation of a new carbon-carbon bond at a halogenated position of the thiazole ring. |

| N-Alkylation | An alkyl halide (e.g., methyl iodide). | Formation of a thiazolium salt by alkylation of the thiazole nitrogen. |

Alterations of the Propionic Acid Side Chain

The propionic acid side chain of this compound offers another avenue for chemical modification to explore structure-activity relationships. The length and functionality of this side chain can significantly influence the biological properties of the resulting molecules. stanford.edunih.gov

One common alteration involves the homologation of the side chain, extending it from a propionic to a butyric or longer alkyl acid chain. This can be achieved through multi-step synthetic sequences involving the introduction of additional carbon atoms. Conversely, shortening of the side chain can also be explored.

Functional group transformations on the side chain are also a key strategy. For instance, the introduction of a hydroxyl group or other polar functionalities can alter the polarity and hydrogen bonding capabilities of the molecule. The stereochemistry of the α-carbon is another critical aspect that can be controlled or modified during synthesis to yield enantiomerically pure compounds, which is often crucial for biological activity. acs.org

The following table outlines potential alterations to the propionic acid side chain:

| Alteration Type | General Synthetic Approach | Potential Outcome |

| Chain Extension | Arndt-Eistert homologation or related methods. | Lengthening of the carboxylic acid side chain by one or more carbon atoms. |

| Introduction of Functionality | Stereoselective hydroxylation or other functional group interconversions. | Incorporation of new functional groups, such as hydroxyl or amino groups, on the side chain. |

| Stereochemical Inversion | Mitsunobu reaction or other methods for inverting stereocenters. | Alteration of the stereochemistry at the α-carbon of the amino acid. |

Derivatization of Carboxylic and Amino Groups

The carboxylic acid and amino groups of this compound are readily derivatized using standard methodologies developed for amino acids and peptides. nih.govresearchgate.net These modifications are essential for peptide synthesis, the development of prodrugs, and the attachment of labels for analytical purposes.

The carboxylic acid group can be converted into a variety of functional groups, including esters, amides, and acid chlorides. thermofisher.com Esterification is commonly performed using an alcohol in the presence of an acid catalyst. nih.gov Amide formation is typically achieved by coupling the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov

The amino group can be acylated to form amides, carbamates, or ureas. mdpi.com Acylation is often carried out using an acid chloride or anhydride (B1165640) in the presence of a base. derpharmachemica.com The amino group can also be protected with various protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are crucial for stepwise peptide synthesis. nih.gov

The table below provides examples of common derivatization reactions for the carboxylic and amino groups:

| Functional Group | Derivatization Reaction | Reagents and Conditions | Resulting Derivative |

| Carboxylic Acid | Esterification | Alcohol (e.g., methanol), Acid catalyst (e.g., H₂SO₄) | Methyl ester |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDCI) | Amide |

| Amino Group | Acylation | Acid chloride or Anhydride, Base (e.g., triethylamine) | N-acyl derivative |

| Amino Group | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | N-Boc protected amino acid |

Green Chemistry Approaches in the Synthesis of Thiazolyl Amino Acids

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in organic chemistry. beilstein-journals.org The principles of green chemistry, which focus on reducing waste, using less hazardous chemicals, and improving energy efficiency, are being increasingly applied to the synthesis of heterocyclic compounds, including thiazoles. bepls.comufms.br

For the synthesis of thiazolyl amino acids, green chemistry approaches can be implemented at various stages. One key area is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. The use of water, supercritical fluids, or biodegradable solvents as reaction media can significantly reduce the environmental impact of a synthesis. mdpi.com Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

The development of catalyst-free reactions or the use of heterogeneous, recyclable catalysts are also important green chemistry strategies. bepls.com For example, one-pot, multi-component reactions are highly efficient as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing waste. petsd.org

The following table highlights some green chemistry approaches applicable to thiazole synthesis:

| Green Chemistry Principle | Application in Thiazole Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or bio-based solvents. | Hantzsch thiazole synthesis conducted in an aqueous medium. |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 2-aminothiazole derivatives. researchgate.net |

| Waste Prevention | Employing one-pot, multi-component reactions to minimize isolation of intermediates. | A three-component reaction to form a substituted thiazole in a single step. |

| Catalysis | Using reusable solid-supported catalysts to simplify purification and reduce catalyst waste. | Silica-supported catalysts for the synthesis of Hantzsch thiazole derivatives. bepls.com |

Biosynthesis and Metabolic Context of 2 Amino 3 4 Methyl 5 Thiazolyl Propionic Acid

Biosynthetic Pathways of Thiazole-Containing Amino Acids

The biosynthesis of the thiazole (B1198619) moiety of thiamine (B1217682) (Vitamin B1) is a well-characterized process in many organisms, including bacteria, yeast, and plants. This pathway is of central importance as it provides the essential thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole (THZ), for the formation of the vital coenzyme thiamine pyrophosphate (TPP). The synthesis of THZ involves the convergence of precursors derived from carbohydrate and amino acid metabolism.

In prokaryotes, the formation of the thiazole ring is a complex process requiring several enzymes. Key precursors include 1-deoxy-D-xylulose 5-phosphate (DXP), which is derived from pyruvate (B1213749) and glyceraldehyde 3-phosphate, and a sulfur donor, which is ultimately derived from cysteine. A crucial intermediate is an adenylated form of a sulfur carrier protein, which facilitates the incorporation of sulfur into the thiazole ring.

In yeast, the biosynthesis of the thiazole moiety also utilizes precursors from amino acid and carbohydrate metabolism, though the enzymatic machinery differs from that in prokaryotes. In plants, the biosynthesis of the thiazole precursor has been shown to occur in chloroplasts.

While the general pathways for the biosynthesis of the thiamine-related thiazole are established, the specific biosynthetic route for 2-Amino-3-(4-methyl-5-thiazolyl)propionic acid is not well-documented in the scientific literature. It is not recognized as a standard intermediate in the canonical thiamine biosynthetic pathway.

Role of this compound as a Biological Precursor

The primary and most well-understood role of a thiazole-containing precursor is in the biosynthesis of thiamine and its derivatives.

Precursor to Thiamine (Vitamin B1) and Related Cofactors

The direct precursor to the thiazole moiety of thiamine is 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (THZ-P). This molecule is coupled with 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) by the enzyme thiamine phosphate synthase to form thiamine monophosphate. Subsequent phosphorylation events lead to the formation of the active coenzyme, thiamine pyrophosphate (TPP).

Current scientific literature does not identify this compound as a direct precursor in this established thiamine biosynthesis pathway. The propionic acid side chain of this amino acid differs significantly from the hydroxyethyl (B10761427) side chain of the known thiamine precursor, THZ.

Involvement in Microbial or Plant Metabolic Pathways

Thiazole-containing compounds are known to be involved in various metabolic pathways in microorganisms and plants beyond thiamine biosynthesis. However, specific information regarding the metabolic role of this compound in these organisms is limited. While research has been conducted on the metabolism of various synthetic thiazole derivatives by microorganisms, the specific involvement of this amino acid has not been a focus of these studies.

Enzymatic Transformations and Biodegradation Studies of Thiazolyl Amino Acids

The enzymatic transformations and biodegradation of thiazole-containing compounds are areas of active research, particularly in the context of pharmaceuticals and environmental science. Enzymes such as oxidoreductases and hydrolases can act on thiazole rings, leading to their degradation.

Molecular and Cellular Mechanisms of Action of 2 Amino 3 4 Methyl 5 Thiazolyl Propionic Acid Analogues

Interactions with Biomolecular Targets

The structural resemblance of 2-Amino-3-(4-methyl-5-thiazolyl)propionic acid to known excitatory amino acid neurotransmitters suggests it may interact with similar biological targets.

Receptor Binding and Ligand Activity (e.g., Glutamate Receptor Agonists/Antagonists)

Based on studies of analogous compounds, this compound is predicted to interact with glutamate receptors, a key family of receptors in the central nervous system. For instance, the compound (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) is a well-known agonist for a specific subtype of glutamate receptors, aptly named AMPA receptors.

Research on structurally related heterocyclic amino acids, such as 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, has demonstrated high affinity and agonist activity at AMPA receptors. nih.gov Specifically, both the (R) and (S) enantiomers of this thiadiazole derivative showed significant binding to AMPA receptors, with IC50 values in the micromolar and sub-micromolar range. nih.gov Furthermore, the (S)-enantiomer also displayed agonist activity at group I metabotropic glutamate (mGlu) receptors, specifically mGlu5 and mGlu1. nih.gov

Another analogue, (RS)-2-Amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid, has also been identified as an agonist at AMPA receptors. nih.gov The S-enantiomer of this compound was found to be exclusively responsible for the AMPA receptor affinity and agonist activity. nih.gov These findings with closely related structures strongly suggest that this compound likely functions as a ligand, and potentially an agonist, at certain glutamate receptor subtypes. However, without direct experimental validation, its precise affinity, potency, and selectivity profile remain undetermined.

Enzyme Modulation and Inhibition Kinetics

The 2-aminothiazole (B372263) scaffold is a common feature in a variety of enzyme inhibitors. While direct studies on this compound are lacking, the broader class of 2-aminothiazole derivatives has been shown to inhibit various enzymes. For example, a series of 2-amino-5-[(thiomethyl)aryl]thiazoles were identified as potent and selective inhibitors of the protein-tyrosine kinase Itk.

General structure-activity relationship (SAR) studies on 2-aminothiazole-based compounds have revealed that substitutions on the thiazole (B1198619) ring are crucial for their inhibitory activity against different enzymes. These studies often explore how different functional groups at various positions on the thiazole ring affect the potency and selectivity of enzyme inhibition.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.

Positional and Substituent Effects on Bioactivity

SAR studies on various 2-aminothiazole series have consistently demonstrated that modifications to the thiazole ring significantly impact biological activity. For instance, in a series of 2-amino-5-[(thiomethyl)aryl]thiazoles acting as Itk inhibitors, the nature of the aryl group attached to the thiomethyl linker was critical for potency. These studies highlight that both electronic and steric properties of the substituents play a key role in determining the interaction with the biological target. For this compound, the presence and position of the methyl group on the thiazole ring, as well as the propionic acid side chain, are expected to be key determinants of its bioactivity.

Stereochemical Influence on Molecular Recognition

For chiral molecules like this compound, the stereochemistry at the alpha-carbon of the amino acid is crucial for molecular recognition by biological targets. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

In studies of the glutamate receptor ligand 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, the (R)- and (S)-enantiomers displayed different affinities and potencies at AMPA receptors. nih.gov The (S)-enantiomer showed higher affinity, while the (R)-enantiomer was a more potent agonist. nih.gov Furthermore, only the (S)-enantiomer was active at mGlu receptors. nih.gov Similarly, for 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid, the AMPA receptor agonist activity resided exclusively in the S-enantiomer. nih.gov These examples underscore the critical role of stereochemistry in the interaction with specific receptor subtypes. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would also exhibit different biological activities.

Investigation in In Vitro Biological Systems

The cornerstone of understanding the biological activity of this compound analogues lies in their evaluation within controlled laboratory settings. In vitro studies, using isolated cells and subcellular components, provide a foundational platform to dissect their mechanisms of action, target engagement, and cellular consequences, independent of the complexities of a whole organism.

Cell Culture Models for Mechanistic Studies

A diverse array of human cancer cell lines has been employed to probe the anticancer potential of 2-aminothiazole derivatives, a class to which this compound belongs. These models are crucial for determining the spectrum of activity and for identifying cellular contexts in which these analogues are most effective.

Notably, thiazole-amino acid hybrid derivatives have demonstrated moderate to strong cytotoxic effects against a panel of human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov The antiproliferative activity of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay. For instance, some novel thiazole-conjugated amino acid derivatives have exhibited potent cytotoxicity with low IC50 values, comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov

The selection of cell lines is critical for mechanistic studies. For example, the K562 human chronic myeloid leukemia cell line has been utilized to investigate apoptosis induction by certain 2-aminothiazole derivatives. nih.gov Studies in this cell line have revealed that the cytotoxic effects can be mediated through the activation of caspase-3 and the regulation of the Bcl-2 family of proteins. nih.gov Furthermore, the sensitivity to these compounds can vary significantly between different cell lines, highlighting the importance of a broad screening approach. For example, some 2-(4-amino-3-methylphenyl)benzothiazole analogues are efficiently sequestered by sensitive cell lines like MCF-7 and MDA-468 (breast cancer), while others like MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) are insensitive. nih.gov

The following table summarizes the cytotoxic activity of selected 2-aminothiazole analogues in various cancer cell lines, providing a comparative view of their potency.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Thiazole-amino acid hybrid | A549 | Lung Cancer | Varies | nih.gov |

| Thiazole-amino acid hybrid | HeLa | Cervical Cancer | Varies | nih.gov |

| Thiazole-amino acid hybrid | MCF-7 | Breast Cancer | Varies | nih.gov |

| 2-aminothiazole derivative (TH-39) | K562 | Leukemia | Not specified | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a) | A549 | Lung Cancer | 1.3 ± 0.9 | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 | Lung Cancer | 0.16 ± 0.06 | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 | Liver Cancer | 0.13 ± 0.05 | nih.gov |

| 2-Benzamido-4-(isothiocyanatornethyl)-thiazole (18) | L1210 | Leukemia | 0.2-1 | nih.gov |

Subcellular and Organelle-Specific Effects

Delving deeper than whole-cell effects, research has begun to uncover the specific subcellular compartments and organelles that are targeted by this compound analogues. This granular level of investigation is critical for a comprehensive understanding of their mechanism of action.

A key organelle implicated in the action of some 2-aminothiazole derivatives is the mitochondrion. Studies have shown that certain analogues can diminish the mitochondrial membrane potential in cancer cells, a key event in the intrinsic pathway of apoptosis. nih.gov For example, the compound TH-39 was found to decrease the mitochondrial membrane potential in K562 leukemia cells, suggesting that it induces apoptosis through the ROS-mitochondrial apoptotic pathway. nih.gov This process is often accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Beyond the mitochondria, the nucleus is another important site of action. The interaction of these compounds with DNA and nuclear proteins can lead to cell cycle arrest and the inhibition of proliferation. For instance, some 2-(4-amino-3-methylphenyl)benzothiazole analogues have been shown to form DNA adducts, which ultimately leads to cell death. nih.gov

The following table outlines some of the observed subcellular and organelle-specific effects of 2-aminothiazole analogues.

| Compound Analogue | Cell Line | Subcellular/Organelle Effect | Observed Consequence | Reference |

| 2-aminothiazole derivative (TH-39) | K562 | Mitochondria | Diminished mitochondrial membrane potential, increased ROS accumulation | Apoptosis induction |

| 2-(4-amino-3-methylphenyl)benzothiazole analogue | Sensitive cancer cell lines | Nucleus | Formation of DNA adducts | Cell death |

While the current body of research provides a solid foundation, further investigations are required to fully map the subcellular journey and the complete repertoire of organelle-specific interactions of this compound and its analogues. Such studies will be invaluable in refining their therapeutic potential and in the design of next-generation compounds with enhanced specificity and efficacy.

Advanced Analytical Techniques in Research of 2 Amino 3 4 Methyl 5 Thiazolyl Propionic Acid

Spectroscopic Methods for Structural Elucidation in Research Samples (e.g., NMR, X-ray Crystallography)

Spectroscopic techniques are fundamental to unequivocally determine the molecular structure of synthesized or isolated 2-Amino-3-(4-methyl-5-thiazolyl)propionic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed atomic-level information.

For instance, in the ¹H NMR spectrum, one would expect to see distinct signals for the methyl protons on the thiazole (B1198619) ring, the methylene (B1212753) (CH₂) and methine (CH) protons of the propionic acid side chain, the amino (NH₂) protons, and the single proton on the thiazole ring. rsc.orgd-nb.info Similarly, the ¹³C NMR spectrum would show unique resonances for the carbonyl carbon of the carboxylic acid, the alpha- and beta-carbons of the side chain, and the distinct carbon atoms of the substituted thiazole ring. rsc.orgd-nb.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-12 | ~170-175 |

| Alpha-CH | ~3.5-4.5 | ~50-60 |

| Beta-CH₂ | ~3.0-3.5 | ~30-40 |

| Thiazole-CH | ~8.0-8.5 | ~140-150 |

| Thiazole-C(NH₂) | N/A | ~165-170 |

| Thiazole-C(CH₃) | N/A | ~145-155 |

| Thiazole-C(CH₂) | N/A | ~120-130 |

| Methyl (CH₃) | ~2.0-2.5 | ~10-20 |

| Amino (NH₂) | Variable (broad) | N/A |

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or complex biological fluids, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust method for the analysis of aminothiazole compounds. researchgate.net The separation is typically achieved using a reversed-phase (RP) column, such as a C18 column. researchgate.netsielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netplos.org Isocratic or gradient elution can be employed to achieve optimal separation. Detection by UV is possible due to the chromophoric nature of the thiazole ring, with a detection wavelength typically set around 272 nm for similar aminothiazole structures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide superior selectivity and sensitivity, making them ideal for quantifying the compound at low concentrations in complex matrices like plasma or tissue extracts. researchgate.netacs.org The LC part separates the analyte from other components, while the mass spectrometer provides detection based on the mass-to-charge ratio (m/z) of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be used to generate the protonated molecule [M+H]⁺. In tandem MS, this precursor ion is fragmented to produce characteristic product ions, and the specific transition (precursor ion → product ion) is monitored using Multiple Reaction Monitoring (MRM) for highly selective quantification. biocrates.com

Table 2: Example HPLC and LC-MS/MS Parameters for Analysis of Aminothiazole Derivatives

| Parameter | HPLC-UV Method Example researchgate.net | LC-MS/MS Method Example acs.org |

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) | Short C18 column |

| Mobile Phase A | 0.1% v/v Orthophosphoric acid in water | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% orthophosphoric acid | Acetonitrile with 0.1% formic acid |

| Elution | Isocratic (55% A : 45% B) | Rapid Gradient |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 272 nm | ESI in Multiple Reaction Monitoring (MRM) mode |

| Ionization Mode | N/A | Electrospray Ionization (ESI), typically positive |

Mass Spectrometry Applications in Metabolomic and Proteomic Research

Mass spectrometry is a cornerstone of metabolomics and proteomics, enabling the study of how 2-Amino-3-(4-methyl-5-thiazyl)propionic acid affects cellular processes on a broad scale.

In Metabolomics , LC-MS is used for the targeted or untargeted profiling of small molecules in biological systems. rsc.org The introduction of the target compound into a cell culture or organism could lead to changes in the concentrations of endogenous metabolites. By comparing the metabolic profiles of treated versus untreated samples, researchers can identify pathways affected by the compound. researchgate.netnih.gov For example, as an amino acid analog, it might perturb amino acid metabolism, which can be monitored by quantifying the levels of other amino acids and related metabolites. nih.gov

In Proteomics , mass spectrometry can be used to identify proteins that interact with 2-Amino-3-(4-methyl-5-thiazyl)propionic acid or its derivatives. This is particularly relevant as aminothiazole scaffolds act as ligands for various proteins. nih.gov For instance, in "pull-down" experiments, a derivatized version of the compound could be immobilized on a solid support and used as bait to capture binding proteins from a cell lysate. These captured proteins are then digested and identified by LC-MS/MS. This approach can reveal the molecular targets of the compound, providing insight into its mechanism of action. Studies on related compounds have identified interactions with proteins like prolyl oligopeptidase and various protein kinases. rsc.orgnih.gov

Isotopic Labeling and Tracing in Biochemical Research

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule within a biological system. rsc.org By synthesizing 2-Amino-3-(4-methyl-5-thiazyl)propionic acid with stable, non-radioactive isotopes such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can follow the journey of the labeled atoms through metabolic pathways using mass spectrometry. nih.gov

When cells are cultured with the isotopically labeled amino acid, it can be incorporated into newly synthesized proteins or metabolized through various catabolic or anabolic pathways. pnas.orgdigitellinc.com Mass spectrometry can distinguish between the labeled (heavy) and unlabeled (light) versions of the compound and its downstream metabolites due to their mass difference. digitellinc.com This allows for the measurement of metabolic flux—the rate of turnover of molecules through a pathway. rsc.org For example, tracing ¹³C atoms from the propionic acid backbone could reveal whether the compound is used as a carbon source for the TCA cycle or other biosynthetic pathways. Similarly, tracing a ¹⁵N label on the amino group could elucidate its role in transamination reactions and nitrogen metabolism. nih.gov This technique provides dynamic information about metabolic activities that cannot be obtained from concentration measurements alone.

Computational and Theoretical Studies of 2 Amino 3 4 Methyl 5 Thiazolyl Propionic Acid and Analogues

Molecular Modeling and Docking Simulations for Target Identification

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.gov This approach is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For thiazole (B1198619) derivatives, these methods have been widely applied to explore their potential as therapeutic agents.

Docking studies on analogues of 2-Amino-3-(4-methyl-5-thiazolyl)propionic acid have provided insights into their interactions with various protein targets. For instance, a series of 2,4-disubstituted thiazole derivatives were investigated as potential anticancer agents by docking them into the colchicine-binding site of tubulin. nih.gov These simulations revealed key binding interactions that contribute to the inhibition of tubulin polymerization. nih.gov Similarly, other studies have used docking to identify 2-amino thiazole derivatives as potential inhibitors of Aurora kinase, a key enzyme implicated in cancer. nih.gov In these studies, the docking scores, which estimate the binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues are analyzed to identify the most promising compounds. nih.govnih.gov For example, a study on new isoxazole (B147169) and thiazole derivatives derived from quinoline-pyridopyrimidines used molecular docking to evaluate potential interactions with protein receptors, offering valuable insights into their binding modes and potential anticancer activity. nih.gov

These simulations not only help in identifying potential biological targets but also guide the structural modification of the lead compound to enhance its binding affinity and selectivity. The data generated from these studies are crucial for the rational design of new, more potent analogues.

Table 1: Representative Molecular Docking Results for Thiazole Analogues

| Compound Class | Target Protein | Key Finding | Reference |

|---|---|---|---|

| 2-Amino Thiazole Derivatives | Aurora Kinase | Identification of compounds with high binding affinity and stable interactions within the active site, suggesting potential for breast cancer treatment. | nih.gov |

| 2,4-Disubstituted Thiazoles | Tubulin (Colchicine site) | Potent compounds showed excellent binding modes, indicating they are promising tubulin polymerization inhibitors. | nih.gov |

| Thiazole-containing Quinoline-pyridopyrimidines | Unspecified Cancer-related Receptors | Certain derivatives demonstrated significant binding energies, aligning with their observed cytotoxic activity. | nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's chemical behavior.

For thiazole derivatives, DFT calculations have been used to shed light on their electronic and chemical reactivity properties. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's metabolic fate and its potential to interact with biological macromolecules. researchgate.netmdpi.com For example, the reactivity of 2-amino-4-phenylthiazole (B127512) in electrophilic diazo coupling reactions was investigated, identifying the C5 position of the thiazole nucleus as the active site. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations of Thiazole Analogues

| Parameter | Description | Significance in Drug Design | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; related to reactivity with electrophiles. | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; related to reactivity with nucleophiles. | researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information.

QSAR models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds and then using statistical methods to relate these descriptors to their measured biological activity. A successful QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For example, a QSAR study was conducted on 2-amino thiazole derivatives to identify potential agents against breast cancer with Aurora kinase inhibitory activity. nih.gov The resulting model showed strong statistical validity, with a high correlation coefficient (R²) and predictive ability (Q²), indicating its reliability for predicting the activity of new compounds in this class. nih.gov Such studies are invaluable for understanding which structural features are crucial for activity and for designing more potent analogues. researchgate.net

Table 3: Statistical Parameters of a Representative QSAR Model for 2-Amino Thiazole Analogues

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| R² (Correlation Coefficient) | 0.8902 | A measure of the goodness of fit of the model to the training set data. | nih.gov |

| Q²_LOO (Leave-one-out cross-validation) | 0.7875 | A measure of the internal predictive ability of the model. | nih.gov |

| R²_ext (External validation) | 0.8735 | A measure of the model's ability to predict the activity of an external test set of compounds. | nih.gov |

In Silico Prediction of Biological Pathways and Interactions

Beyond single-target interactions, computational methods can predict how a compound might affect broader biological pathways and networks. These in silico approaches use information from a compound's structure to infer its potential protein-protein interactions (PPIs), metabolic pathways, and off-target effects. nih.govresearchgate.net

Predicting PPIs is crucial for understanding the systemic effects of a drug. nih.gov Machine learning algorithms, trained on large datasets of known interacting and non-interacting proteins, can predict the likelihood of an interaction based on protein sequence or structural features. mdpi.comnih.gov While specific pathway analyses for this compound are not extensively documented, the methodologies exist to perform such predictions. By comparing the structure of the compound to ligands in databases of biological pathways (like KEGG or Reactome), it is possible to generate hypotheses about which pathways it might modulate. These computational predictions can significantly reduce the time and cost associated with experimental validation by prioritizing the most likely biological functions and interactions for further study. researchgate.netfrontiersin.org

These predictive tools are becoming increasingly important for anticipating a drug candidate's mechanism of action and potential side effects early in the discovery pipeline. frontiersin.org

Future Research Directions and Potential Academic Applications

Design of Novel Chemical Biology Probes

The inherent structural features of 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid make it an attractive candidate for the development of sophisticated chemical biology probes to investigate complex biological processes.

Fluorescent Probes: The thiazole (B1198619) ring, a known fluorophore in certain molecular contexts, offers the potential for creating intrinsically fluorescent amino acids for protein labeling and imaging. nih.gov Future research could focus on modulating the electronic properties of the thiazole ring through strategic substitutions to enhance its quantum yield and shift its emission spectrum, thereby creating a palette of fluorescent probes for multicolor imaging experiments. These probes could be incorporated into peptides or proteins to study protein localization, dynamics, and interactions within living cells.

Photo-crosslinking Probes: To capture transient biomolecular interactions, photo-crosslinking analogs of this compound could be designed. By incorporating photo-activatable moieties such as diazirines or benzophenones onto the thiazole ring or the amino acid backbone, researchers can create probes that, upon UV irradiation, covalently bind to interacting partners. nih.gov This would enable the identification of novel protein-protein or protein-small molecule interactions involving this amino acid or peptides containing it.

| Probe Type | Potential Application | Key Design Feature |

| Fluorescent Probe | Real-time tracking of proteins in live cells | Modification of the thiazole ring to enhance fluorescence |

| Photo-crosslinking Probe | Identification of binding partners | Incorporation of a photo-activatable group (e.g., diazirine) |

| Affinity-based Probe | Isolation of target proteins | Attachment of a biotin (B1667282) tag for affinity purification |

Exploration of Undiscovered Biological Roles and Pathways

The metabolic fate and potential biological activities of this compound remain largely uncharted territory, offering a rich field for discovery.

Metabolic Fate and Biotransformation: A critical area of future investigation will be to delineate the metabolic pathways of this synthetic amino acid within biological systems. Studies on other thiazole-containing drugs suggest that the thiazole ring can be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites such as epoxides or S-oxides. nih.govuni-duesseldorf.de Understanding the biotransformation of this compound is crucial for predicting its potential bioactivity and any associated toxicological profiles.

Enzymatic Pathway Interactions: Given its structural similarity to natural amino acids, it is plausible that this compound could interact with various enzymatic pathways. Future research could explore its potential as a substrate, inhibitor, or modulator of enzymes involved in amino acid metabolism, such as aminotransferases or decarboxylases. youtube.com Such studies could uncover novel regulatory roles or therapeutic targets. For instance, its potential to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, could be explored based on the activity of other thiazole derivatives. acs.org

Advancements in Synthetic Methodologies for Thiazolyl Amino Acids

The development of efficient and stereoselective synthetic routes to this compound and its analogs is paramount for enabling its broader application in research.

Asymmetric Synthesis: Establishing robust methods for the asymmetric synthesis of both L- and D-enantiomers of this amino acid is a key objective. nih.gov Future efforts could focus on the development of novel chiral catalysts or the adaptation of existing methodologies, such as phase-transfer-catalyzed asymmetric alkylations, to achieve high enantiomeric excess. organic-chemistry.org Access to enantiomerically pure forms is critical for studying stereospecific biological interactions.

Chemo-enzymatic Synthesis: The integration of enzymatic steps into the synthetic route could offer a green and highly selective alternative to purely chemical methods. nih.gov For example, enzymes such as phenylalanine ammonia (B1221849) lyase, which catalyzes the addition of ammonia to a double bond, could potentially be engineered to accept a thiazole-containing precursor, offering a direct route to the chiral amine.

| Synthetic Approach | Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Development of novel chiral ligands and catalysts |

| Chiral Auxiliary-based Synthesis | Reliable stereocontrol | Design of easily removable and recyclable auxiliaries |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme engineering and substrate scope expansion |

Integration with Omics Technologies and Systems Biology Approaches

The application of high-throughput "omics" technologies will be instrumental in elucidating the global biological effects of this compound.

Metabolomics: Untargeted metabolomics studies can provide a comprehensive snapshot of the metabolic perturbations induced by this synthetic amino acid in cellular or animal models. By analyzing changes in the levels of endogenous metabolites, researchers can identify affected pathways and gain insights into its mechanism of action or potential off-target effects. mdpi.com

Proteomics: Chemical proteomics approaches can be employed to identify the protein targets of this compound or its reactive metabolites. nih.gov Techniques such as activity-based protein profiling (ABPP) or the use of affinity-based probes derived from the amino acid can help in the identification of proteins that are covalently modified or that specifically bind to it. nih.gov This can reveal novel cellular targets and signaling pathways modulated by the compound.

Systems Biology: By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a systems-level understanding of the cellular response to this compound can be achieved. scispace.com This holistic approach can help in constructing network models of its interactions and predicting its broader physiological effects, thereby guiding further hypothesis-driven research.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid?

- Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions, leveraging thiazole ring formation with 4-methylthiazole precursors. A common approach involves coupling β-amino acid derivatives with functionalized thiazole intermediates under controlled pH and temperature. For example, analogs of thiazole-containing propionic acids have been synthesized using regioselective alkylation followed by acid-catalyzed cyclization . Optimization of reaction conditions (e.g., solvent polarity, catalyst choice) is critical to avoid side products like imidazole or isoxazole derivatives .

Q. How is structural characterization of this compound performed?

- Methodological Answer : High-resolution techniques such as X-ray crystallography (for solid-state analysis) and NMR spectroscopy (for solution-state conformation) are essential. For crystallography, electron density maps refined using software like PHENIX or COOT can resolve the stereochemistry of the thiazole-propionic acid moiety . NMR assignments should focus on distinguishing the thiazole proton environments (e.g., 4-methyl group at δ ~2.5 ppm) and the β-amino acid backbone (δ ~3.8–4.2 ppm for α-protons) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Primary neuronal cultures or transfected cell lines expressing ionotropic glutamate receptors (e.g., AMPA subtypes) are used to assess receptor modulation. Electrophysiological patch-clamp assays can quantify ligand-gated ion channel activity, while calcium imaging detects intracellular flux changes. Toxicity profiles are evaluated via MTT assays in cortical neurons to rule out excitotoxicity .

Advanced Research Questions

Q. How does this compound interact with AMPA receptors compared to canonical agonists/antagonists?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]AMPA) and cryo-EM/X-ray structures reveal binding site interactions. Computational docking (e.g., Maestro, AutoDock) can model the ligand-receptor interface, focusing on hydrogen bonding with GluA2’s ligand-binding domain (LBD). Comparative studies with antagonists like IKM-159 highlight differences in domain closure kinetics and desensitization rates .

Q. What strategies resolve contradictory data on subtype selectivity across receptor isoforms?

- Methodological Answer : Employ isoform-specific knockout models or siRNA-mediated knockdown to isolate receptor contributions. For example, GluA1 vs. GluA2 subunit dependency can be tested in HEK293 cells. Pharmacological cross-checking with selective inhibitors (e.g., CNQX for AMPA, DNQX for kainate) clarifies off-target effects .

Q. How can molecular dynamics (MD) simulations optimize this compound’s binding kinetics?

- Methodological Answer : All-atom MD simulations (e.g., using GROMACS) under physiological conditions (310 K, 150 mM NaCl) model ligand-receptor stability. Key parameters include RMSD (to track conformational changes) and binding free energy calculations (MM-PBSA/GBSA). Simulations may identify modifications to the thiazole ring (e.g., halogenation) to enhance hydrophobic interactions with the LBD .

Data-Driven Analysis

Q. What analytical techniques validate purity and stability in long-term storage?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) quantifies degradation products. Mass spectrometry (ESI-TOF) confirms molecular integrity ([M+H]⁺ = 187.23 m/z). Stability studies under varying temperatures (-20°C vs. 4°C) and lyophilization protocols ensure shelf-life optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.